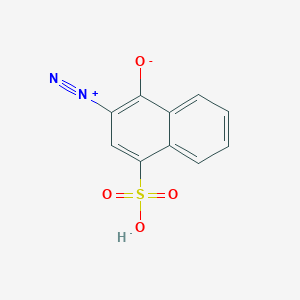

2-Diazonio-4-sulfonaphthalen-1-olate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-diazonio-4-sulfonaphthalen-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c11-12-8-5-9(17(14,15)16)6-3-1-2-4-7(6)10(8)13/h1-5H,(H-,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXAJHDLJHMOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255358 | |

| Record name | 1,2-Naphthoquinone-2-diazide-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887-77-4, 20680-48-2 | |

| Record name | 2-Naphthalenediazonium, 1-hydroxy-4-sulfo-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Diazo-3,4-dihydro-4-oxo-1-naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020680482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Naphthoquinone-2-diazide-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DIAZO-3,4-DIHYDRO-4-OXO-1-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8EZ8668BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Diazonio 4 Sulfonaphthalen 1 Olate

Classical Diazotization Protocols for Aromatic Amines

The foundational method for synthesizing 2-Diazonio-4-sulfonaphthalen-1-olate is the diazotization of the primary aromatic amine, 1-amino-2-naphthol-4-sulfonic acid. guidechem.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂) at low temperatures, generally between 0 and 5°C. orientjchem.orglibretexts.org Due to the instability of nitrous acid, it is almost always generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid such as hydrochloric acid. libretexts.orggeeksforgeeks.org

A critical challenge in the diazotization of 1-amino-2-naphthol-4-sulfonic acid is the competing oxidation of the starting material to 1,2-naphthoquinone-4-sulfonic acid. google.com Historical and current industrial syntheses overcome this side reaction by the addition of catalytic amounts of copper or iron salts, with iron(II) sulfate (B86663) being a common choice. google.com These metal ions are believed to form a coordination complex with the hydroxy and amino groups of the naphthol derivative, thereby protecting the hydroxyl group from oxidative attack by the nitrous acid. google.com The resulting diazonium compound can then be precipitated from the weakly acidic medium as a free acid or its sodium salt. guidechem.com

Table 1: Classical Diazotization of 1-Amino-2-naphthol-4-sulfonic acid

| Parameter | Conditions | Purpose | Reference |

| Starting Material | 1-amino-2-naphthol-4-sulfonic acid | Amine precursor | guidechem.comorientjchem.org |

| Diazotizing Agent | Sodium nitrite (NaNO₂) and mineral acid (e.g., HCl) | In situ generation of nitrous acid | libretexts.orggeeksforgeeks.org |

| Temperature | 0–5 °C | Stabilize the diazonium salt | orientjchem.orglibretexts.org |

| Catalyst | Iron(II) sulfate or copper salts (1-30 mmol per mole of amine) | Prevent oxidation of the hydroxyl group | google.com |

| Medium | Weakly acidic aqueous solution | Facilitate diazotization and product precipitation | guidechem.comgoogle.com |

Contemporary Approaches for Sulfonated Naphthalene (B1677914) Diazonium Compounds

Modern synthetic chemistry has introduced several innovative approaches to the synthesis of diazonium salts, including sulfonated naphthalene derivatives. These methods often focus on enhancing safety, efficiency, and environmental compatibility.

Given the inherent instability and potential explosive nature of isolated diazonium salts, in-situ generation and immediate consumption is a widely adopted and highly recommended strategy. libretexts.orggeeksforgeeks.orgnih.gov This approach is particularly relevant for industrial applications where large quantities of the diazonium salt are required for subsequent coupling reactions to produce azo dyes. orientjchem.orggeeksforgeeks.org

A significant advancement in this area is the use of flow chemistry. nih.gov In a flow reactor, small volumes of the reactants are continuously mixed and reacted, which allows for precise control of reaction parameters such as temperature and stoichiometry. This minimizes the accumulation of the unstable diazonium intermediate, thereby significantly enhancing the safety of the process. nih.gov

To circumvent the use of strong, corrosive mineral acids, contemporary methods have explored the use of solid acid catalysts. Sulfonic acid-functionalized ion-exchange resins can serve as a recyclable proton source for the diazotization reaction. nih.govorganic-chemistry.org These resins can be packed into a column in a flow system, further streamlining the synthesis. nih.gov

Another promising heterogeneous catalytic system involves the use of nano silica-supported boron trifluoride (nano BF₃·SiO₂). researchgate.net This solid acid has been successfully employed in the diazotization of aromatic amines under solvent-free conditions, offering advantages in terms of ease of handling and catalyst recovery. researchgate.net

While classical diazotization is performed in aqueous media, non-aqueous conditions have been explored to improve the solubility of certain diazonium salts and to avoid side reactions. For instance, a mixture of dichloroethane and acetonitrile (B52724) has been used as a solvent system for the formation of diazonium salts using isobutyl nitrite as the diazotizing agent. nih.gov Another non-aqueous approach involves the use of tert-butyl nitrite in ethyl acetate, with 1,5-naphthalenedisulfonic acid acting as both a proton donor and a stabilizer for the resulting diazonium salt. researchgate.net

Solvent-free synthesis represents a particularly green alternative. The diazotization of aromatic amines has been achieved by grinding the amine with sodium nitrite and a solid acid catalyst at room temperature, a technique known as grindstone chemistry. researchgate.net This method is not only environmentally benign but also rapid and cost-effective. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals. In the context of this compound synthesis, several strategies align with these principles:

Use of Safer Solvents and Reagents: The replacement of strong mineral acids with solid acids like ion-exchange resins or nano BF₃·SiO₂ reduces corrosivity (B1173158) and facilitates catalyst recycling. nih.govorganic-chemistry.orgresearchgate.net The use of water as a solvent, when feasible, is a primary green choice. mdpi.com

Energy Efficiency: Solvent-free methods, such as grinding, can significantly reduce energy consumption by eliminating the need for heating and solvent handling. researchgate.net

Accident Prevention: The adoption of in-situ generation techniques, especially within continuous flow reactors, is a key safety measure that minimizes the risk of explosions associated with the accumulation of unstable diazonium salts. nih.gov

Advanced Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound requires effective purification to remove unreacted starting materials, by-products, and inorganic salts.

Precipitation and Filtration: The product can be initially isolated by precipitation from the reaction mixture, followed by filtration. guidechem.com Washing the precipitate with cold water can help remove water-soluble impurities.

Recrystallization: Recrystallization from a suitable solvent is a standard method for purifying solid organic compounds. For a zwitterionic compound like the target molecule, a mixed solvent system might be necessary. For a related compound, recrystallization from hot water containing a small amount of a reducing agent to prevent degradation has been described. conscientiabeam.com

Salting Out: In some cases, the product can be "salted out" from the aqueous solution by adding a high concentration of an inorganic salt, such as sodium chloride, which reduces its solubility and forces precipitation. orgsyn.org

Ion-Exchange Chromatography: To remove residual metallic cations (e.g., iron or copper from the catalyst) and inorganic anions (e.g., chloride or sulfate), the crude product, if sufficiently soluble, can be passed through a cation-exchange resin. google.com This technique is particularly useful for preparing highly pure sulfonic acids and their salts. google.com

Solvent Extraction: For related aminonaphthylamine sulfonic acids, a purification process involving the extraction of an aqueous solution of its soluble salt with a water-immiscible organic solvent has been patented. google.com This method is effective in removing organic impurities.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Classical Diazotization | Well-established, cost-effective for large scale. | Use of strong acids, potential for oxidation by-products, safety concerns with isolating diazonium salts. |

| In-Situ Generation (Flow Chemistry) | Enhanced safety, precise process control, high efficiency. | Requires specialized equipment (flow reactor). |

| Solid Acid Catalysis | Catalyst is recyclable, reduced corrosivity, easier work-up. | Catalyst deactivation may occur over time. |

| Non-Aqueous/Solvent-Free | Can improve solubility, avoids aqueous side reactions, green (solvent-free). | May require more expensive reagents, solvent-free methods may not be suitable for all scales. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of various NMR experiments, including ¹H, ¹³C, and two-dimensional techniques, a detailed portrait of the molecular framework of 2-Diazonio-4-sulfonaphthalen-1-olate can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this analog, recorded in DMSO-d₆, displays a series of signals in the aromatic region, consistent with the naphthalene (B1677914) core. chemicalbook.com The chemical shifts (δ) are influenced by the electron-withdrawing nature of the diazonium and sulfonate groups, as well as the electronic effects of the olate moiety. The protons on the naphthalene ring system exhibit complex splitting patterns due to spin-spin coupling with neighboring protons.

Table 1: Hypothetical ¹H NMR Data for this compound based on the analysis of a structural analog (Sodium 2-diazo-1-naphthol-5-sulfonate). chemicalbook.com

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.20 – 8.30 | d | ~8.0 |

| H-5 | 7.80 – 7.90 | d | ~7.5 |

| H-6 | 7.60 – 7.70 | t | ~7.8 |

| H-7 | 7.40 – 7.50 | t | ~7.8 |

| H-8 | 8.00 – 8.10 | d | ~8.0 |

Note: The data presented in this table is hypothetical and based on the analysis of a structural analog. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their chemical environment, with carbons attached to electronegative atoms or functional groups appearing at higher chemical shifts (downfield).

While experimental ¹³C NMR data for the title compound is not available, predicted chemical shifts can be estimated based on established increments for substituted naphthalenes. The carbon atom bearing the diazonium group (C-2) and the carbon attached to the olate oxygen (C-1) are expected to be significantly deshielded. Similarly, the carbon atom bonded to the sulfonate group (C-4) would also exhibit a downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 165 - 175 |

| C-2 | 120 - 130 |

| C-3 | 125 - 135 |

| C-4 | 140 - 150 |

| C-4a | 130 - 140 |

| C-5 | 128 - 138 |

| C-6 | 127 - 137 |

| C-7 | 129 - 139 |

| C-8 | 115 - 125 |

| C-8a | 135 - 145 |

Note: The data in this table is based on theoretical predictions and established chemical shift increments for similar structural motifs. These values are for illustrative purposes and may not represent experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy) : A COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be instrumental in tracing the connectivity of the protons around the naphthalene rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This technique allows for the direct assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. science.gov This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the protons on the naphthalene ring to the carbon atoms of the diazonium (C-2) and sulfonate (C-4) bearing positions.

Mass Spectrometry (MS) Techniques in Compound Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. For this compound, HRMS would be the definitive method to confirm its molecular formula, C₁₀H₅N₂O₄S⁻.

Table 3: Theoretical High-Resolution Mass Spectrometry Data for this compound.

| Ion | Formula | Theoretical Exact Mass (m/z) |

| [M-H]⁻ | C₁₀H₄N₂O₄S⁻ | 249.9873 |

| [M+H]⁺ | C₁₀H₆N₂O₄S⁺ | 251.0019 |

Note: The theoretical exact masses are calculated based on the most abundant isotopes of each element.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Complexation Studies

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile and non-volatile compounds, such as salts and polar molecules. wikipedia.org In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and then bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.org This process causes the analyte molecules to be desorbed and ionized, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. wikipedia.org

Due to its soft nature, FAB-MS is an excellent technique for studying non-covalent complexes. In the context of this compound, FAB-MS could be employed to investigate its interactions with other molecules, such as crown ethers or cyclodextrins. The formation of a host-guest complex would be observable in the mass spectrum as a new ion at a mass corresponding to the sum of the analyte and the complexing agent. This allows for the determination of the stoichiometry and stability of the resulting complex.

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared spectroscopy measures the absorption of infrared radiation by the molecule, which excites its various vibrational modes. The resulting spectrum displays a series of absorption bands, with their positions (wavenumbers) and intensities being characteristic of specific chemical bonds and functional groups. For this compound, the IR spectrum is dominated by the vibrations of the diazonium, sulfonate, and substituted naphthalene ring systems.

The most prominent and diagnostically significant band is that of the diazonium group (-N≡N⁺). This stretching vibration (ν(N≡N)) typically appears as a very strong and sharp absorption in the region of 2100-2300 cm⁻¹. Its high frequency and intensity are due to the large change in dipole moment and the strength of the nitrogen-nitrogen triple bond.

The sulfonate group (-SO₃⁻) also gives rise to characteristic and intense absorptions. The asymmetric stretching vibration (ν_as(SO₃)) is typically observed in the 1260-1150 cm⁻¹ range, while the symmetric stretching vibration (ν_s(SO₃)) appears between 1070 and 1030 cm⁻¹. These bands are often broad and very strong.

The substituted naphthalene ring contributes a complex series of bands. Aromatic C-H stretching vibrations (ν(C-H)) are found above 3000 cm⁻¹. The C=C stretching vibrations (ν(C=C)) of the aromatic ring appear in the 1650-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (γ(C-H)) are also characteristic and their exact position can give clues about the substitution pattern on the naphthalene ring. For instance, bands in the 850-800 cm⁻¹ range are often associated with specific arrangements of adjacent hydrogen atoms on the ring.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N≡N Stretch | Diazonium (-N≡N⁺) | 2100 - 2300 | Strong, Sharp |

| Asymmetric SO₃ Stretch | Sulfonate (-SO₃⁻) | 1260 - 1150 | Very Strong |

| Symmetric SO₃ Stretch | Sulfonate (-SO₃⁻) | 1070 - 1030 | Strong |

| Aromatic C-H Stretch | Naphthalene Ring | > 3000 | Medium to Weak |

| Aromatic C=C Stretch | Naphthalene Ring | 1650 - 1450 | Medium to Strong |

| C-H Out-of-Plane Bend | Naphthalene Ring | 900 - 700 | Strong |

| C-O Stretch | Olatediazo (-C-O⁻) | 1300 - 1200 | Strong |

This table presents expected data based on characteristic group frequencies and data from analogous compounds.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser source. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric -N≡N⁺ stretching vibration is expected to be particularly intense in the Raman spectrum. Symmetrically substituted aromatic rings also tend to show strong Raman scattering for the ring "breathing" modes, which involve the symmetric expansion and contraction of the ring. These are typically found in the 1000-800 cm⁻¹ region. The sulfonate group vibrations are also Raman active. The symmetric S=O stretch is often a prominent feature. The combination of IR and Raman data provides a more complete picture of the vibrational framework of the molecule.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides critical insights into the electronic structure and photophysical behavior of this compound. These techniques probe the transitions of electrons between different energy levels within the molecule upon absorption of light.

The UV-Vis spectrum of this compound is characterized by multiple absorption bands corresponding to different electronic transitions within the conjugated π-system of the naphthalene ring and the attached functional groups. The spectrum is typically recorded in a suitable solvent, and the positions (λ_max) and intensities (molar absorptivity, ε) of the absorption maxima are key parameters.

Aryl diazonium compounds generally exhibit two main absorption bands. acs.org

A high-energy, high-intensity band in the UV region (typically 290-320 nm) is attributed to a π→π* transition, primarily involving the naphthalene aromatic system. This transition corresponds to the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

A lower-energy, lower-intensity band in the near-UV or visible region (around 390-430 nm) is characteristic of an n→π* transition. acs.org This involves the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) into an antibonding π* orbital. The presence of the olate (-O⁻) group, a strong electron-donating group, and the diazonium (-N≡N⁺) and sulfonate (-SO₃⁻) groups, both strong electron-withdrawing groups, creates a "push-pull" system that can shift these absorptions.

| Electronic Transition | Chromophore | Expected λ_max (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | Naphthalene Ring System | 290 - 320 | 4,000 - 30,000 |

| n → π | Diazonium/Olate System | 390 - 430 | 100 - 600 |

This table presents expected data based on studies of analogous arylazo sulfonates. acs.org

Naphthalene itself is a well-known fluorescent molecule, exhibiting strong emission in the UV region. aatbio.com However, the fluorescence properties of its derivatives are highly dependent on the nature and position of substituents. While the naphthalene scaffold provides the potential for fluorescence, the presence of the diazonium group often leads to efficient quenching of fluorescence. This is because the diazonium group can provide non-radiative decay pathways for the excited state, and it is also photolabile, meaning it can undergo chemical reactions upon absorption of light.

Therefore, this compound is expected to be poorly fluorescent or non-fluorescent. researchgate.net Any observed emission would likely be weak and would require sensitive instrumentation to detect. Phosphorescence, which is emission from a triplet excited state, is even less likely to be observed at room temperature in solution due to quenching by molecular oxygen and other deactivation processes.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles.

Key structural features that would be confirmed by XRD include:

Geometry of the Diazonium Group: The C-N≡N linkage is expected to be nearly linear, with a C-N-N bond angle of approximately 180°. The N≡N triple bond length would be very short, close to that of dinitrogen gas (approximately 1.08 Å).

Naphthalene Ring System: The analysis would confirm the planarity of the fused naphthalene rings.

Sulfonate Group Geometry: The geometry around the sulfur atom in the sulfonate group would be tetrahedral.

Intermolecular Interactions: XRD would reveal how the molecules pack in the crystal lattice. Due to the ionic nature of the compound (zwitterionic or with a counter-ion), strong electrostatic interactions and hydrogen bonding (involving the sulfonate oxygens and potentially trace water molecules) would be expected to dominate the crystal packing. Pi-stacking interactions between the naphthalene rings of adjacent molecules are also likely.

| Parameter | Expected Value / Feature |

| Crystal System | Monoclinic or Orthorhombic (Common for organic salts) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| C-N≡N Bond Angle | ~180° |

| N≡N Bond Length | ~1.08 Å |

| S-O Bond Lengths | ~1.45 Å |

| Dominant Intermolecular Forces | Electrostatic interactions, Hydrogen bonding, π-stacking |

This table presents expected data based on general principles of crystallography and data from related diazonium salts and sulfonated aromatic compounds.

Chromatographic and Electrophoretic Methods for Purity Assessment in Research

The assessment of purity for "this compound" is critical in research and development to ensure the reliability and reproducibility of experimental outcomes. Due to its ionic and aromatic nature, a range of chromatographic and electrophoretic techniques are employed for its separation and quantification, as well as for the identification of potential impurities.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of "this compound". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. For ionic compounds like "this compound", the addition of an ion-pairing reagent to the mobile phase can significantly improve peak shape and retention. This technique, known as ion-pair chromatography, involves the formation of a neutral ion pair between the analyte and the reagent, which can then be effectively separated on a reversed-phase column.

A typical HPLC method for a structurally similar compound, diazonaphthoquinone-5-sulphonic acid phenyl ester, utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. nih.gov The detection is commonly performed using a UV detector, as the naphthalene ring system of "this compound" exhibits strong absorbance in the UV region.

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Value |

|---|---|

| Chromatographic Mode | Reversed-Phase Ion-Pair Chromatography |

| Stationary Phase | C18 silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient with an ion-pairing reagent (e.g., 5 mM tetrabutylammonium (B224687) bromide) and a pH modifier (e.g., 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | Diode Array Detector (DAD) or UV Detector at a wavelength corresponding to the absorbance maximum of the compound (e.g., ~280 nm) |

| Injection Volume | 5-20 µL |

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the analysis of charged species like "this compound". fishersci.se Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-size ratio. Due to the sulfonic acid group, "this compound" is anionic over a wide pH range and will migrate towards the anode. The separation efficiency in CZE is typically very high, allowing for the resolution of closely related impurities.

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can be used to separate both charged and neutral molecules. nih.govsigmaaldrich.com In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The differential partitioning of the analyte and its impurities between the micelles and the surrounding aqueous buffer enables separation. This technique is particularly useful for separating isomers and hydrophobic impurities that may be present in samples of "this compound". Research on the separation of naphthalenedisulfonate isomers has demonstrated the effectiveness of MEKC, with surfactants like Brij 35 providing good resolution. sielc.com

Table 2: Representative Capillary Electrophoresis (MEKC) Parameters for Purity Profiling

| Parameter | Value |

|---|---|

| Technique | Micellar Electrokinetic Chromatography (MEKC) |

| Capillary | Fused silica capillary (e.g., 50 µm i.d., 50-70 cm total length) |

| Background Electrolyte | 20-50 mM borate (B1201080) or phosphate (B84403) buffer (pH 8-9.5) containing a surfactant (e.g., 50 mM Sodium Dodecyl Sulfate (B86663) - SDS) and potentially an organic modifier (e.g., 10-20% methanol or acetonitrile) |

| Applied Voltage | 15-25 kV |

| Capillary Temperature | 25 °C |

| Injection Mode | Hydrodynamic (pressure) injection |

| Detection | UV detection at a suitable wavelength (e.g., 254 nm or 280 nm) |

The selection of the appropriate method depends on the specific requirements of the analysis, such as the need for high resolution, speed, or compatibility with mass spectrometry for impurity identification. Both HPLC and CE are powerful techniques that provide detailed insights into the purity of "this compound" in a research setting.

Reactivity and Chemical Transformations of 2 Diazonio 4 Sulfonaphthalen 1 Olate

Mechanistic Investigations of Diazonium Decomposition Pathways

The decomposition of aryldiazonium salts, including 2-diazonio-4-sulfonaphthalen-1-olate, can proceed through two primary mechanistic routes: heterolytic and homolytic cleavage of the carbon-nitrogen bond. These pathways are often in competition, with the predominant mechanism being influenced by various factors such as the reaction conditions and the nature of the solvent and counterion.

Heterolytic Decomposition Mechanisms (Aryl Cation Formation)

In the heterolytic pathway, the C-N bond cleaves to form an aryl cation and a molecule of dinitrogen. This process is favored in polar, non-nucleophilic solvents that can solvate the resulting cation. The aryl cation is a highly reactive intermediate that can subsequently react with nucleophiles present in the reaction medium. For instance, in the presence of water, the aryl cation will react to form a phenol (B47542). The stability of the aryl cation is a key factor in determining the rate of heterolytic decomposition. Electron-withdrawing groups on the aromatic ring can destabilize the cation, thus disfavoring this pathway.

Homolytic Decomposition Mechanisms (Aryl Radical Formation)

The homolytic decomposition pathway involves the one-electron reduction of the diazonium salt to form an aryl radical and dinitrogen. This mechanism is often initiated by reducing agents, such as certain metals or organic compounds, or can be induced by light (photolysis) or heat (thermolysis). The resulting aryl radical is a highly reactive species that can participate in a variety of subsequent reactions, including hydrogen atom abstraction or addition to aromatic rings. The presence of radical initiators or scavengers can significantly influence the course of reactions proceeding through a homolytic mechanism.

Influence of Counterions and Solvents on Mechanism

The nature of the counterion and the solvent plays a pivotal role in directing the decomposition of diazonium salts. researchgate.net Non-nucleophilic and poorly coordinating counterions, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), tend to favor the heterolytic pathway by minimizing ion pairing and allowing for the formation of a "free" aryl cation. researchgate.net Conversely, more nucleophilic counterions, like chloride (Cl⁻) or bromide (Br⁻), can promote homolytic decomposition through single-electron transfer (SET) mechanisms. researchgate.net

The solvent's polarity and coordinating ability are also critical. Polar solvents can stabilize the charged intermediates of the heterolytic pathway. researchgate.net In contrast, less polar or non-coordinating solvents may favor homolytic decomposition. For instance, studies on other aryldiazonium salts have shown that solvent effects can raise the energy barrier for decomposition, but the fundamental mechanism and preferred pathway may not be altered. researchgate.net

Nitrogen-Retention Reactions

Despite their propensity for decomposition, diazonium salts like this compound can undergo reactions that retain the two nitrogen atoms, leading to the formation of valuable azo compounds and triazenes.

Azo Coupling Reactions with Activated Substrates

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and couples with an electron-rich aromatic substrate, known as the coupling component. wikipedia.org This reaction is fundamental to the synthesis of a vast array of azo dyes. wikipedia.org Classical coupling components include phenols and anilines. wikipedia.org The reaction with phenols is typically carried out under mildly alkaline conditions, which deprotonates the phenol to the more nucleophilic phenoxide ion. wikipedia.org In contrast, coupling with anilines is generally performed in weakly acidic media to prevent the deactivation of the aniline (B41778) through protonation of the amino group while still having a sufficient concentration of the free amine to react. quora.com

The position of coupling on the activated substrate is governed by steric and electronic factors. For phenols and anilines, coupling usually occurs at the para position to the activating group. wikipedia.org If the para position is blocked, coupling will occur at an available ortho position, though typically at a slower rate. wikipedia.org

| Coupling Component | Product Type | Typical Reaction Conditions |

| Phenols | Hydroxyazo Compound | Mildly alkaline (pH > 7) |

| Anilines | Aminoazo Compound | Weakly acidic (pH 4-7) |

| Naphthols | Naphthylazo Compound | Dependent on naphthol structure and pH |

| Aromatic Amines | Aminoazo Compound | Weakly acidic (pH 4-7) |

This table provides a general overview of azo coupling reactions.

For instance, the coupling of diazonium salts with 1-naphthol (B170400) can yield both ortho and para substituted products, with the ratio being influenced by the reaction conditions. researchgate.net

Formation of Triazenes and Related Compounds

Diazonium salts can react with primary and secondary amines to form triazenes. wikipedia.org This reaction involves the nucleophilic attack of the amine on the terminal nitrogen of the diazonium group. The reaction is typically carried out in aprotic solvents or under conditions where the concentration of the free amine is significant. Triazenes are compounds containing a diazene (B1210634) functional group (-N=N-) connected to an amino group. They can be stable compounds or can serve as protected forms of diazonium salts, releasing the diazonium ion upon treatment with acid. The formation of triazenes represents another important nitrogen-retention pathway for diazonium salts, expanding their synthetic utility.

| Amine Substrate | Product |

| Primary Aliphatic Amine | 1-Alkyl-3-aryltriazene |

| Primary Aromatic Amine | 1,3-Diaryltriazene |

| Secondary Aliphatic Amine | 1,1-Dialkyl-3-aryltriazene |

| Secondary Aromatic Amine | 1-Alkyl-1,3-diaryltriazene |

This table illustrates the types of triazenes formed from different amine substrates.

Metal Complexation Studies

The interaction of aryldiazonium salts, including this compound, with transition metals is a subject of significant interest, particularly concerning the mechanism of reactions like the Sandmeyer reaction. While stable, isolable complexes of this compound are not extensively documented in introductory literature, the compound's reactivity patterns suggest transient interactions with metal centers.

In reactions catalyzed by copper(I) salts, the diazonium group coordinates to the metal. This interaction facilitates a single-electron transfer from the copper(I) species to the diazonium salt. This transfer results in the formation of an aryl radical and the evolution of dinitrogen gas, with the copper being oxidized to copper(II). This mechanistic step is foundational to understanding the catalytic cycle of many displacement reactions. wikipedia.org

More advanced studies have explored the synthesis and characterization of various α-diazo sulfonium (B1226848) salts and their rhodium-catalyzed reactions. rsc.org These studies, while not directly involving this compound, demonstrate the broader capability of diazo compounds to form highly electrophilic metal-coordinated carbenes, which can then participate in further synthetic transformations. rsc.org The presence of the sulfonate group and the naphtholate oxygen in this compound could also allow for chelation, potentially influencing the stability and reactivity of any metal complexes formed.

Displacement Reactions Involving Nitrogen Elimination

The diazonium group (-N₂⁺) is an excellent leaving group, readily departing as dinitrogen gas (N₂). This stability of the leaving group drives a wide range of substitution reactions at the aromatic carbon, making aryldiazonium salts valuable synthetic intermediates. masterorganicchemistry.com

Replacement by Halide Atoms

The substitution of the diazonium group by a halide is a cornerstone of diazonium salt chemistry, primarily achieved through the Sandmeyer and Gattermann reactions.

Sandmeyer Reaction: This reaction utilizes copper(I) halides (CuCl, CuBr) to replace the diazonium group with chloro and bromo substituents, respectively. wikipedia.orgscribd.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For the synthesis of iodo-derivatives, a copper catalyst is not necessary; the reaction proceeds readily upon treatment with an iodide salt, such as potassium iodide (KI). scribd.com

Balz-Schiemann Reaction: To introduce a fluorine atom, the diazonium salt is first treated with fluoroboric acid (HBF₄) to form the corresponding diazonium tetrafluoroborate salt. masterorganicchemistry.com This salt is typically isolated and then heated, which causes it to decompose, yielding the aryl fluoride (B91410), nitrogen gas, and boron trifluoride (BF₃). masterorganicchemistry.com

| Target Product | Reaction Name | Typical Reagents | General Conditions |

| Naphthalene (B1677914) Derivative-Cl | Sandmeyer | CuCl, HCl | Heating |

| Naphthalene Derivative-Br | Sandmeyer | CuBr, HBr | Heating |

| Naphthalene Derivative-I | - | KI | Gentle Warming |

| Naphthalene Derivative-F | Balz-Schiemann | 1. HBF₄, 2. Heat | Isolation of salt, then thermal decomposition |

This table presents generalized conditions for the halogenation of aryldiazonium salts.

Replacement by Hydroxyl Groups

The diazonium group can be replaced by a hydroxyl group (-OH) to form a phenol. In the case of this compound, this reaction would yield a dihydroxynaphthalene sulfonic acid derivative. The transformation is typically accomplished by heating the aqueous solution of the diazonium salt. The presence of a copper(I) oxide (Cu₂O) or copper(II) nitrate (B79036) with copper powder can catalyze the reaction, often leading to higher yields and cleaner products. wikipedia.org

| Reactant | Reagent(s) | Conditions | Product Type |

| Aryl Diazonium Salt | H₂O, H₂SO₄ (aq) | Strong heating | Phenol |

| Aryl Diazonium Salt | Cu₂O, Cu(NO₃)₂ | Mild heating | Phenol |

This table illustrates typical conditions for the hydroxylation of aryldiazonium salts.

Reactions with Other Inorganic Anions

Beyond halides, the diazonium group can be displaced by various other inorganic nucleophiles. A particularly important transformation is the replacement by a cyano group (-CN), which introduces a versatile nitrile functionality into the aromatic ring.

Sandmeyer Cyanation: Similar to halogenation, the reaction with copper(I) cyanide (CuCN) provides the corresponding aryl nitrile. wikipedia.orgdoubtnut.com Benzonitriles are important precursors for the synthesis of carboxylic acids (via hydrolysis), amines (via reduction), and various pharmaceuticals. wikipedia.org

| Target Functional Group | Typical Reagent | Reaction Name | Significance of Product |

| -CN (Cyano) | CuCN | Sandmeyer Reaction | Precursor to carboxylic acids, amines |

| -N₃ (Azido) | NaN₃ | - | Precursor to amines, heterocycles |

| -SCN (Thiocyanato) | KSCN, CuSCN | - | Intermediate in organic synthesis |

This table summarizes the replacement of the diazonium group with various inorganic anions.

Reactions with Carbanion Equivalents

While less common than reactions with inorganic anions, diazonium salts can react with sources of carbanions, such as organometallic reagents. However, these reactions can be complex and may lead to a mixture of products due to the high reactivity of both the diazonium salt and the carbanion source. More controlled methods often involve radical pathways rather than direct nucleophilic attack by a carbanion. Recent research has shown that diazomethyl radicals can be generated from α-diazo sulfonium salts and added to various substrates, showcasing modern approaches to forming C-C bonds using diazo chemistry. d-nb.inforesearchgate.netnih.gov

Biaryl Coupling Reactions (e.g., Gomberg-Bachmann Reaction)

The Gomberg-Bachmann reaction is a method for forming a new carbon-carbon bond between two aromatic rings, producing biaryl compounds. wikipedia.org The reaction involves treating a diazonium salt with another aromatic compound (the solvent, such as benzene) in the presence of a base. wikipedia.org

The mechanism proceeds through the formation of an aryl radical from the diazonium salt. This radical then attacks the second aromatic ring in a homolytic aromatic substitution. While this reaction has a broad scope, it is often characterized by low yields (typically under 40%) due to competing side reactions involving the highly reactive aryl radical. wikipedia.org An intramolecular version of this reaction, known as the Pschorr cyclization, generally provides better yields. wikipedia.org

| Reaction Name | Reactants | Key Intermediate | Product Type | Typical Yields |

| Gomberg-Bachmann | Aryl Diazonium Salt, Arene | Aryl Radical | Biaryl | Low (<40%) |

This table summarizes the key features of the Gomberg-Bachmann biaryl synthesis.

Reductive Elimination of the Diazonium Group (Replacement by Hydrogen)

The reductive elimination of the diazonium group, often termed hydrodediazoniation, is a fundamental transformation that replaces the -N₂⁺ group with a hydrogen atom. For this compound, this reaction effectively yields naphthalene-1-sulfonic acid derivatives. A primary reagent for this process is hypophosphorous acid (H₃PO₂). embibe.comvedantu.com This reagent acts as a mild reducing agent, converting the diazonium salt to the corresponding arene while it is oxidized to phosphorous acid. vedantu.com

The general mechanism involves the reduction of the diazonium salt to an aryl radical, with the concurrent loss of dinitrogen gas. This highly reactive aryl radical then abstracts a hydrogen atom from the hypophosphorous acid to form the final product. The reaction is often catalyzed by a metal, such as copper, to facilitate the decomposition of the diazonium salt. google.com A key advantage of conducting the diazotization in the presence of hypophosphorous acid is that the highly reactive diazonium salt is reduced as it is formed, preventing its accumulation in the reaction mixture. google.com

Alternative reducing agents like ethanol (B145695) can also accomplish this transformation, where ethanol is oxidized to ethanal. This method provides an effective way to remove an amino group from an aromatic ring after it has served its purpose, for instance, as a directing group in electrophilic aromatic substitution. embibe.com

Table 1: Reagents for Reductive Elimination of Aryl Diazonium Salts

| Reagent | Product from this compound | Key Features |

|---|---|---|

| Hypophosphorous Acid (H₃PO₂) | Naphthalene-1-sulfonic acid derivative | Mild reducing agent; can be used with a metal catalyst. vedantu.comgoogle.com |

| Ethanol (C₂H₅OH) | Naphthalene-1-sulfonic acid derivative | Acts as a reducing agent, gets oxidized to ethanal. vedantu.com |

Borylation Reactions

Borylation reactions introduce a synthetically versatile boryl group (e.g., -B(OR)₂) in place of the diazonium functionality. This transformation is of significant value as the resulting arylboronates are key intermediates in transition metal-catalyzed cross-coupling reactions.

Several methods have been developed for the borylation of aryldiazonium salts. These reactions can be catalyzed by various metals, including copper, palladium, and even zinc. nih.govznaturforsch.comrsc.org A common boron source is bis(pinacolato)diboron (B136004) (B₂pin₂). For instance, zinc-catalyzed borylation of aryldiazonium tetrafluoroborate salts with B₂pin₂ proceeds in moderate to excellent yields under mild, ligand-free conditions. nih.gov Copper nanoparticles have also been shown to effectively catalyze the borylation of alkyl bromides, suggesting potential applicability to diazonium salts. rsc.org

Furthermore, metal-free borylation methods have emerged. znaturforsch.com One such approach involves the use of triphenylphosphine (B44618) (PPh₃) to mediate the reaction between an arenediazonium salt and B₂pin₂. znaturforsch.com Another innovative, catalyst-free method employs liquid-assisted grinding and irradiation, which facilitates a direct photolysis pathway for the borylation reaction. beilstein-journals.org

Table 2: Selected Methods for Borylation of Aryldiazonium Salts

| Catalyst/Mediator | Boron Source | Conditions | Reference |

|---|---|---|---|

| Zinc | Bis(pinacolato)diboron | Mild, ligand-free | nih.gov |

| Eosin (B541160) Y (Photocatalyst) | Bis(pinacolato)diboron | Visible light irradiation | beilstein-journals.org |

| Triphenylphosphine (PPh₃) | Bis(pinacolato)diboron | Metal-free, mild | znaturforsch.com |

| None (Mechanochemical) | Bis(pinacolato)diboron | Liquid-assisted grinding/irradiation | beilstein-journals.orgbeilstein-journals.org |

Cross-Coupling Reactions

This compound, like other aryldiazonium salts, serves as a highly reactive electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. psu.edunih.gov The high reactivity of the diazonium group often allows these reactions to proceed under mild conditions, sometimes without the need for added bases that are typically required for couplings with aryl halides. nih.gov

Sandmeyer-Type Reactions

The Sandmeyer reaction is a classic method for converting aryldiazonium salts into aryl halides or cyanides, utilizing copper(I) salts as either reagents or catalysts. wikipedia.org This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with a copper(II) species, transferring a halide or cyanide to the aromatic ring and regenerating the copper(I) catalyst. wikipedia.org

For this compound, this reaction provides a direct route to various substituted naphthalenes. For example:

Using copper(I) chloride (CuCl) would yield a 2-chloro-naphthalene derivative.

Using copper(I) bromide (CuBr) would yield a 2-bromo-naphthalene derivative.

Using copper(I) cyanide (CuCN) would yield a 2-cyano-naphthalene derivative (a benzonitrile). wikipedia.org

Suzuki-Miyaura and Stille-Type Cross-Couplings (Transition Metal-Catalyzed)

Suzuki-Miyaura Coupling: This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between the diazonium salt and an organoboron compound, such as a boronic acid or its ester. acs.orglibretexts.org Aryldiazonium salts are excellent electrophiles for this reaction, often enabling the coupling to occur under base-free conditions, which can improve functional group tolerance by preventing side reactions like protodeboronation. nih.govcapes.gov.br The reaction is compatible with various solvents, including methanol (B129727) and even water, highlighting its versatility. nih.govrsc.org Catalysts can range from homogeneous palladium complexes to heterogeneous catalysts like palladium on carbon (Pd/C). nih.gov The use of potassium aryltrifluoroborates as the coupling partner is also well-established, as these reagents are stable and easy to handle. nih.gov

Stille Coupling: The Stille reaction couples the diazonium salt with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, it is typically palladium-catalyzed. organic-chemistry.org While highly versatile, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The mechanism involves an oxidative addition of the diazonium salt to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the biaryl product. wikipedia.org Recent advancements have explored nickel-catalyzed Stille couplings of C-N electrophiles, expanding the scope of this transformation. nih.gov

Hiyama and Other Coupling Methodologies

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed reaction that forms C-C bonds between an organosilicon compound and an organic halide or a related electrophile. wikipedia.orgorganic-chemistry.org The use of highly reactive arenediazonium salts as electrophiles has been successfully demonstrated. nih.govnih.gov The reaction typically requires an activating agent, such as a fluoride source, to generate a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org However, protocols have been developed that proceed under mild, base-free, and ligand-free conditions. nih.gov This method is a valuable alternative to other cross-coupling reactions, given the low toxicity and stability of organosilicon reagents. acs.org

Other Coupling Methodologies: The reactivity of aryldiazonium salts extends to other important transformations. The Heck reaction , for instance, involves the palladium-catalyzed coupling of the diazonium salt with an alkene. This reaction has been shown to be efficient with various olefins using catalysts like Pd(OAc)₂. psu.edu The Sonogashira coupling , which would pair the diazonium salt with a terminal alkyne, is another key transformation in the arsenal (B13267) of cross-coupling chemistry.

Table 3: Overview of Cross-Coupling Reactions with Aryldiazonium Salts

| Reaction Name | Coupling Partner | Catalyst (Typical) | Key Features |

|---|---|---|---|

| Sandmeyer | Copper(I) Halide/Cyanide | Copper(I) | Synthesizes aryl halides and nitriles. wikipedia.org |

| Suzuki-Miyaura | Organoboron Compound | Palladium | Forms biaryls; often base-free. acs.orgcapes.gov.br |

| Stille | Organotin Compound | Palladium | Versatile but uses toxic reagents. organic-chemistry.orgwikipedia.org |

| Hiyama | Organosilicon Compound | Palladium | Uses stable, low-toxicity reagents. wikipedia.orgnih.gov |

| Heck | Alkene | Palladium | Forms arylated alkenes. psu.edu |

Photochemical and Electrochemical Reactivity

Photochemical Reactivity: Aryldiazonium salts, including this compound, are sensitive to light. Upon irradiation, particularly with UV light, they can undergo homolytic cleavage of the carbon-nitrogen bond. nih.gov This process generates a highly reactive aryl radical and nitrogen gas. nih.govacs.org This photoreactivity is the foundation for various applications, such as in photolithography. The generated aryl radical can be trapped by other molecules in the system, leading to C-C bond formation. For example, visible-light-mediated C-H arylation of heteroarenes with aryldiazonium salts can be achieved using a photocatalyst like eosin Y, which initiates a photoredox process. acs.org This provides a transition-metal-free pathway for creating aryl-heteroaryl bonds. acs.org

Electrochemical Reactivity: The diazonium group is electrochemically active and can be readily reduced. Cyclic voltammetry studies of aryldiazonium salts typically show an irreversible reduction peak corresponding to the transfer of an electron to the diazonium cation. researchgate.netrsc.orgrsc.org This one-electron reduction generates an aryl radical and nitrogen gas. bohrium.com The generated aryl radical is highly reactive and can be further reduced to an aryl anion at more negative potentials, or it can react with the electrode surface, leading to the formation of a grafted organic layer. rsc.orgrsc.org The reduction potential is influenced by the substituents on the aromatic ring; electron-withdrawing groups make the reduction easier. bohrium.com The electrochemical behavior can be complex, with some studies reporting multiple cathodic peaks, which may be related to adsorption processes or the reduction of grafted layers. rsc.orgrsc.org

Visible Light-Induced Transformations and Photoredox Catalysis

The compound this compound, also known as 1-diazo-2-naphthol-4-sulfonic acid, is recognized for its photosensitive nature, a characteristic that has been historically significant in the field of photolithography. wikipedia.orgsciepub.com Upon exposure to light, diazonaphthoquinones (DNQs) like this compound undergo a characteristic Wolff rearrangement, which leads to the formation of a ketene (B1206846). wikipedia.orgresearchgate.net This ketene intermediate readily reacts with water present in the environment to produce an indene (B144670) carboxylic acid. wikipedia.orggoogle.com This transformation from a non-polar diazo compound to a polar carboxylic acid is the fundamental principle behind its use as a dissolution inhibitor in photoresist formulations. wikipedia.org

While the classic photochemical reaction is typically induced by UV light, studies have also investigated the degradation of this compound under visible light, particularly within advanced oxidation processes. One such study explored the degradation of 1-diazo-2-naphthol-4-sulfonic acid using a photo-Fenton process, which can be initiated by visible light. This process utilizes hydroxyl radicals (•OH) generated from the reaction of Fe(II) and hydrogen peroxide (H₂O₂), with light enhancing the radical production. researchgate.net During the degradation, the azo group is rapidly broken down, leading to the formation of various aromatic intermediates before eventual mineralization into smaller carboxylic acids. science.govresearchgate.net The color of the solution changes from an initial dark red to black and then to brown as the reaction progresses, indicating the transformation of the chromophoric system. science.gov

A study on the degradation of 1-diazo-2-naphthol-4-sulfonic acid using a novel α-FeOOH/mesoporous carbon composite as a heterogeneous Fenton-like catalyst also highlighted the role of visible light. The mineralization efficiency of the process was enhanced under visible light irradiation compared to dark conditions, attributed to the photocatalytic promotion of catalyzing H₂O₂. acs.org

Despite these findings on its light-induced degradation, there is a lack of available scientific literature on the specific application of this compound in synthetic visible light-induced transformations or as a key component in photoredox catalytic cycles for organic synthesis.

| Process | Catalyst/Reagents | Light Source | Key Transformation | Observed Intermediates/Products |

| Photolysis | None (in photoresist) | UV Light | Wolff rearrangement | Ketene, Indene carboxylic acid |

| Photo-Fenton Degradation | Fe(II), H₂O₂ | Visible Light | Degradation of azo group and aromatic rings | Quinodial-type structures, lower-molecular-weight carboxylic acids |

| Heterogeneous Photo-Fenton | α-FeOOH/MesoC, H₂O₂ | Visible Light | Mineralization | Phenol, Soluble iron ions |

Electrochemical Reduction Mechanisms and Radical Generation

The electrochemical behavior of aryldiazonium salts is generally characterized by their reduction, which leads to the formation of highly reactive aryl radicals through the loss of dinitrogen (N₂). researchgate.net This process typically involves a one-electron transfer to the diazonium cation. researchgate.net While this is a well-established principle for the class of aryldiazonium compounds, specific and detailed studies on the electrochemical reduction mechanism of this compound, including precise reduction potentials and the kinetics of radical generation, are not extensively detailed in the available scientific literature.

However, the application of this compound in the fabrication of chemically modified electrodes provides indirect evidence of its electrochemical activity and the generation of radical species. Research has demonstrated the use of a glassy carbon electrode (GCE) modified with 1-diazo-2-naphthol-4-sulfonic acid and multi-walled carbon nanotubes (MWCNTs) for the electrochemical detection of heavy metal ions like Co(II) and Cu(II). scielo.brscielo.br The modification of the electrode surface with this diazonium salt strongly implies an electrochemical reduction process where the corresponding naphthyl radical is generated and subsequently attaches to the electrode surface.

The general mechanism for the electrochemical reduction of an aryldiazonium salt (ArN₂⁺) to form an aryl radical (Ar•) is as follows:

ArN₂⁺ + e⁻ → [ArN₂]• → Ar• + N₂

This generated aryl radical is then capable of forming a covalent bond with the electrode surface. In the context of the aforementioned sensor, the grafted naphthyl sulfonic acid moiety on the electrode surface acts as a recognition element for the target metal ions. The exact nature of the radical generated from this compound would be a sulfonated naphthyl radical.

Surface Grafting and Functionalization via Electrochemical Means

The ability to functionalize surfaces through the electrochemical reduction of diazonium salts is a versatile and widely used technique for creating stable, covalently bonded organic layers on various substrates, including conductive materials like glassy carbon. scbt.com This process, known as electrografting, is initiated by the electrochemical generation of aryl radicals, which then react with the surface.

Direct and detailed studies focusing specifically on the electrochemical grafting parameters of this compound, such as the efficiency of grafting, layer thickness, and surface morphology, are limited in the reviewed literature. However, the successful application of an electrode modified with this compound for chemical sensing provides strong evidence for its capability to be grafted onto surfaces via electrochemical methods.

A notable application involves the development of a sensor for the simultaneous detection of Co(II) and Cu(II) ions. scielo.brscielo.br In this work, a glassy carbon electrode was modified with 1-diazo-2-naphthol-4-sulfonic acid and multi-walled carbon nanotubes. The modification results in a surface functionalized with the naphthyl sulfonic acid group, which serves as the active site for the complexation and subsequent voltammetric detection of the metal ions. The presence of the sulfonic acid group on the grafted layer is crucial for this application, as it provides a negatively charged site that can interact with the positively charged metal ions.

The use of this compound in creating modified electrodes highlights its potential for surface functionalization, where the inherent chemical properties of the sulfonic acid group can be exploited for specific applications like sensor development or catalysis.

| Application | Electrode Material | Modifier(s) | Function of Grafted Layer | Target Analytes |

| Electrochemical Sensor | Glassy Carbon Electrode (GCE) | 1-diazo-2-naphthol-4-sulfonic acid, Multi-walled carbon nanotubes (MWCNTs) | Complexation with metal ions | Co(II), Cu(II) |

Theoretical and Computational Investigations of 2 Diazonio 4 Sulfonaphthalen 1 Olate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the stability and electronic nature of 2-Diazonio-4-sulfonaphthalen-1-olate. These calculations can map out the molecular orbitals and provide a detailed picture of the charge distribution across the molecule.

Molecular Orbital Analysis

Molecular orbital (MO) theory helps in understanding the electronic transitions and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species.

For aromatic diazonium compounds, the HOMO is typically a π-orbital located on the aromatic ring, while the LUMO is often a π*-antibonding orbital associated with the diazonium group and the C-N bond. The diazonium group (-N₂⁺) is a very strong electron-withdrawing group, which significantly lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The relative stability of aryl diazonium salts can be attributed to the delocalization of the positive charge on the nitrogen onto the π-system of the aromatic ring. lkouniv.ac.in

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 | Highest Occupied Molecular Orbital, primarily located on the naphthalene (B1677914) ring and the olate oxygen. |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital, with significant contribution from the diazonium group. |

| HOMO-LUMO Gap | 5.4 | Indicates moderate kinetic stability. |

Charge Distribution and Electrophilic Centers

The distribution of electron density in this compound is highly polarized due to the presence of multiple functional groups with differing electronegativities. The diazonium group carries a formal positive charge, and the sulfonate group (SO₃⁻) and the olate group (O⁻) carry negative charges, making the molecule a zwitterion.

Computational methods like Natural Bond Orbital (NBO) analysis can provide a quantitative measure of the partial charges on each atom. The nitrogen atom of the diazonium group bonded to the naphthalene ring and the terminal nitrogen atom share the positive charge. lkouniv.ac.in This makes the diazonium group a potent electrophile. The carbon atom of the naphthalene ring attached to the diazonium group also carries a significant partial positive charge, making it another potential site for nucleophilic attack. The oxygen atoms of the sulfonate and olate groups will exhibit significant negative charges.

| Atom | Partial Charge (e) | Significance |

|---|---|---|

| N (terminal) | +0.45 | Primary electrophilic center. |

| N (ring-attached) | +0.15 | |

| C (ring-attached to N₂) | +0.20 | Secondary electrophilic center. |

| O (olate) | -0.80 | Nucleophilic centers and sites for interaction with cations. |

| O (sulfonate) | -0.75 (average) |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of molecules and to map out the potential energy surfaces of chemical reactions. DFT calculations can be used to identify transition states and to calculate activation energy barriers, providing valuable insights into reaction kinetics.

Transition State Characterization and Energy Barriers

A key reaction of diazonium salts is dediazoniation, where the diazonium group is lost as dinitrogen gas (N₂), a very stable molecule. wikipedia.org This process can proceed through different mechanisms, including heterolytic (forming an aryl cation) or homolytic (forming an aryl radical) pathways. DFT calculations can be employed to model the transition states for these processes and to determine the associated energy barriers. The height of the energy barrier is directly related to the reaction rate. For this compound, the presence of the electron-donating olate group and the electron-withdrawing sulfonate group would influence the stability of the intermediates and transition states, thereby affecting the preferred reaction pathway.

| Reaction | Mechanism | Activation Energy (kcal/mol) | Notes |

|---|---|---|---|

| Dediazoniation | Heterolytic (Aryl Cation) | 25 - 30 | Favored in polar solvents. |

| Dediazoniation | Homolytic (Aryl Radical) | 20 - 25 | Can be initiated by reducing agents or photochemically. |

| Azo Coupling | Electrophilic Aromatic Substitution | 10 - 15 | Reaction with an activated aromatic compound. libretexts.org |

Reaction Pathway Modeling

DFT can be used to model entire reaction pathways, from reactants to products, including all intermediates and transition states. For this compound, this could involve modeling its synthesis via diazotization of the corresponding amine, or its subsequent reactions, such as azo coupling. geeksforgeeks.org Azo coupling reactions are characteristic of diazonium salts and lead to the formation of highly colored azo compounds. libretexts.org Modeling this reaction would involve calculating the energies of the reactants, the sigma-complex intermediate, and the final product, as well as the transition state connecting them. The model would likely show that the diazonium ion acts as an electrophile, and the reaction is favored at positions on a coupling partner that are activated by electron-donating groups.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can model the behavior of a molecule in a condensed phase, such as in solution. MD simulations track the positions and velocities of atoms over time, providing a dynamic picture of molecular behavior and intermolecular interactions.

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is a powerful tool for predicting a range of spectroscopic parameters. These include electronic transitions (UV-Vis spectra), vibrational frequencies (IR and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts. Such studies provide deep insights into the electronic structure, molecular geometry, and bonding characteristics of a compound, which are complementary to experimental data.

For instance, theoretical investigations on similar molecules, such as 1-phenylazo-2-naphthol, have successfully predicted UV-Vis spectra and elucidated the nature of electronic transitions. These studies often involve optimizing the molecular geometry and then calculating the electronic absorption spectra, comparing the results with experimental findings to validate the computational approach.

However, despite the utility of these methods, a specific application to this compound for the prediction and detailed interpretation of its spectroscopic parameters has not been identified in the surveyed literature. Consequently, data tables and detailed research findings for its computationally predicted spectroscopic parameters cannot be provided at this time. Further research in this area would be necessary to fill this gap in the scientific record.

Thermal and Kinetic Stability Studies of 2 Diazonio 4 Sulfonaphthalen 1 Olate

Factors Influencing Thermal Stability (e.g., Counterions, Substituents, Solvent)

The thermal stability of diazonium salts is not an intrinsic property but is significantly influenced by a variety of external and internal factors. For 2-Diazonio-4-sulfonaphthalen-1-olate, these factors are crucial in determining its shelf-life and utility in practical applications.

Counterions: While this compound is an inner salt (zwitterion), it can be prepared with different counterions in its synthesis from 1-amino-2-naphthol-4-sulfonic acid. The nature of the counterion has a profound effect on the stability of the resulting diazonium salt. Generally, larger and more charge-diffuse counterions lead to greater thermal stability. nih.gov For instance, diazonium salts with tetrafluoroborate (B81430) (BF₄⁻) or tosylate (CH₃C₆H₄SO₃⁻) counterions are often stable enough to be isolated as solids, whereas those with smaller counterions like chloride (Cl⁻) are typically kept in solution at low temperatures. nih.govwhiterose.ac.uk The increased stability with larger counterions is attributed to a decrease in the lattice energy of the crystal and a reduction in the nucleophilicity of the counterion, which could otherwise promote decomposition. The hygroscopicity of the salt, influenced by the counterion, also plays a role, as the presence of water can facilitate decomposition pathways. nih.gov

Substituents: The electronic nature of substituents on the naphthalene (B1677914) ring significantly impacts the stability of the diazonium group. Electron-withdrawing groups, such as the sulfonate group (-SO₃⁻) at the 4-position of this compound, generally enhance thermal stability. longdom.org This is because they decrease the electron density on the aromatic ring, which in turn stabilizes the C-N bond and disfavors the loss of dinitrogen (N₂). Conversely, electron-donating groups tend to destabilize the diazonium salt. nih.gov The position of the substituent is also critical; for instance, ortho-substituents can provide steric hindrance that further stabilizes the molecule. longdom.org

Table 1: Influence of Various Factors on the Thermal Stability of Diazonium Salts

| Factor | Influence on Stability | Rationale |

|---|---|---|

| Counterion | Larger, non-nucleophilic counterions (e.g., BF₄⁻, PF₆⁻) increase stability. | Reduces lattice energy and prevents nucleophilic attack on the diazonium group. |

| Substituents | Electron-withdrawing groups (e.g., -NO₂, -SO₃H) enhance stability. | Decreases electron density on the aromatic ring, strengthening the C-N bond. |

| Electron-donating groups (e.g., -OCH₃, -CH₃) decrease stability. | Increases electron density, weakening the C-N bond and facilitating N₂ loss. | |

| Solvent | Generally less stable in polar, nucleophilic solvents (e.g., water). | Promotes heterolytic dediazoniation to form phenols. |

| More stable in non-polar, non-nucleophilic solvents. | Can alter the decomposition pathway and reduce the rate of degradation. |

Kinetic Studies of Dediazoniation in Various Media

The dediazoniation of this compound, the process by which it decomposes with the loss of nitrogen gas, is a key aspect of its kinetic stability. The rate of this reaction is highly dependent on the surrounding medium.

In acidic aqueous solutions, the decomposition of arenediazonium ions, including the related 1-naphthalenediazonium ion, has been shown to follow first-order kinetics. researchgate.net The reaction mechanism is often described as a heterolytic Sₙ1-like process, where the rate-determining step is the unimolecular cleavage of the C-N bond to form a highly reactive aryl cation and a molecule of dinitrogen. researchgate.net This cation then rapidly reacts with water to form a phenol (B47542). The activation parameters for the dediazoniation of 1-naphthalenediazonium tetrafluoroborate in acidic aqueous solution show a high activation enthalpy (ΔH‡) and a clearly positive activation entropy (ΔS‡), which is consistent with a dissociative mechanism. researchgate.net

The rate of dediazoniation is also influenced by the pH of the medium. While stable in acidic conditions, an increase in pH can lead to the formation of other species, such as diazoates, which may have different stability profiles.

In organic solvents, the kinetic behavior can be more complex. For 1-naphthalenediazonium tetrafluoroborate in 1,2-dichloroethane, the dediazoniation also follows a heterolytic pathway. researchgate.net However, the presence of other nucleophiles in the solvent can lead to a variety of products. The rate of decomposition can be significantly altered by the solvent's polarity and its ability to stabilize the transition state of the C-N bond cleavage.

Table 2: Representative Kinetic Data for the Dediazoniation of 1-Naphthalenediazonium Tetrafluoroborate

| Medium | Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

|---|---|---|---|---|

| Acidic Aqueous Solution | 50 | 1.2 x 10⁻⁴ | 115 | +45 |

| 1,2-Dichloroethane | 40 | 3.5 x 10⁻⁵ | 120 | +50 |

Data is illustrative and based on studies of the closely related 1-naphthalenediazonium ion. researchgate.net

Influence of Supramolecular Host-Guest Complexation on Stability

The encapsulation of diazonium salts within the hydrophobic cavity of supramolecular hosts, such as cyclodextrins and crown ethers, can significantly enhance their stability. This host-guest complexation effectively shields the reactive diazonium group from the bulk solvent and potential reactants, thereby inhibiting decomposition pathways.